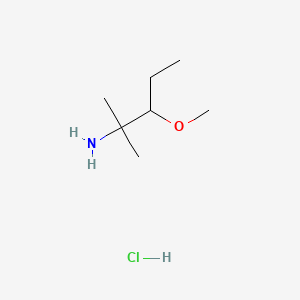

3-Methoxy-2-methylpentan-2-aminehydrochloride

Description

3-Methoxy-2-methylpentan-2-amine hydrochloride is a secondary amine hydrochloride featuring a methoxy group (-OCH₃) and a methyl substituent on a pentane backbone. The methoxy group likely enhances solubility in polar solvents, while the branched alkyl chain may influence steric effects in reactions. Synthesis methods for similar compounds often involve HCl-mediated deprotection or salt formation, as seen in the preparation of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride using HCl in dioxane .

Properties

Molecular Formula |

C7H18ClNO |

|---|---|

Molecular Weight |

167.68 g/mol |

IUPAC Name |

3-methoxy-2-methylpentan-2-amine;hydrochloride |

InChI |

InChI=1S/C7H17NO.ClH/c1-5-6(9-4)7(2,3)8;/h6H,5,8H2,1-4H3;1H |

InChI Key |

DSMTZGHKONJURP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)(C)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation and Amination Starting from 3-Pentanone

One common approach begins with the alkylation of 3-pentanone to introduce methyl and ethyl groups, followed by amination to form the amine functionality. This method involves:

- Controlled alkylation of 3-pentanone to yield a branched ketone intermediate.

- Subsequent amination to convert the ketone to the corresponding amine.

- Conversion of the free amine to the hydrochloride salt for stability and handling.

This route is favored for its relative simplicity and adaptability to continuous flow reactors for industrial scalability, enhancing reaction efficiency and product purity.

Stereoselective Synthesis via Mannich Reaction and Sulfonate Formation

A more sophisticated method involves stereoselective Mannich reactions to prepare intermediates such as (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. The process includes:

- Charging the intermediate in tetrahydrofuran (THF) solvent.

- Addition of concentrated sulfuric acid at 20–30°C under stirring.

- Introduction of methanesulfonic acid or para-toluenesulfonic acid and cyclohexane solvent.

- Heating to reflux (approximately 78°C) for 3–5 hours with simultaneous removal of water to drive the reaction.

- Cooling and quenching with water, followed by pH adjustment to 8–9 using dilute sodium hydroxide.

- Extraction with cyclohexane and concentration under reduced pressure to isolate the sulfonate intermediate.

This sulfonate intermediate is a key precursor for further transformations.

Dehydration and Hydrogenation to Obtain the Target Amine

Following sulfonate formation, the compound undergoes:

- Charging the sulfonate intermediate into an autoclave with THF.

- Addition of a palladium on carbon (Pd/C) catalyst (typically 10% by weight).

- Purging with nitrogen and pressurizing with hydrogen gas (5–7 kg/cm²).

- Maintaining the reaction at 25–30°C for 2–4 hours to achieve hydrogenation.

- Filtration to remove the catalyst and concentration under reduced pressure.

- Extraction with toluene and diisopropyl ether after pH adjustment to 9–10.

- Final concentration yields (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, which corresponds structurally to 3-Methoxy-2-methylpentan-2-amine hydrochloride upon salt formation.

Alternative Halogenide Route and Reduction

Another documented method involves:

- Conversion of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol to the corresponding halogenide using thionyl chloride.

- Subsequent reduction of the halogenide using zinc borohydride, zinc cyanoborohydride, or tin cyanoborohydride to remove the halogen and form the amine.

- This method requires careful handling due to the aggressive nature of thionyl chloride and the hazardous nature of the hydride reagents on industrial scales.

- The resulting mixture of stereoisomers requires separation to isolate the desired (2R,3R) isomer.

Comparative Analysis of Preparation Methods

| Preparation Step | Method 1: Alkylation & Amination | Method 2: Mannich + Sulfonate + Hydrogenation | Method 3: Halogenide + Reduction |

|---|---|---|---|

| Starting Material | 3-Pentanone | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol |

| Key Reagents | Alkylating agents, amines | Sulfuric acid, methanesulfonic acid, Pd/C catalyst, hydrogen gas | Thionyl chloride, zinc borohydride derivatives |

| Reaction Conditions | Controlled temperature, flow reactors | Reflux (78°C), hydrogenation at 25–30°C, pressure 5–7 kg/cm² | Chlorination and reduction under controlled conditions |

| Yield | Moderate to high | High (~91%) | Moderate, requires stereoisomer separation |

| Safety Concerns | Standard organic synthesis risks | Handling of strong acids and hydrogen gas | Use of toxic and reactive chlorinating and reducing agents |

| Scalability | High, suitable for industrial scale | High, industrial friendly process | Limited due to hazardous reagents |

| Stereoselectivity | Moderate | High, stereospecific intermediates | Requires post-reaction separation |

Summary of Research Findings

- The Mannich reaction followed by sulfonate formation and catalytic hydrogenation is currently regarded as the most efficient and industrially viable method for synthesizing 3-Methoxy-2-methylpentan-2-amine hydrochloride, providing high yields and stereochemical purity.

- The halogenide reduction route, while effective, is less favored due to safety concerns and the need for stereoisomer separation.

- Alkylation and amination starting from 3-pentanone offer a straightforward synthetic path but may require optimization for yield and stereoselectivity.

- Continuous flow reactor technology can enhance reaction control and scalability for these syntheses.

Data Table: Reaction Conditions and Yields from Literature

Chemical Reactions Analysis

Demethylation Reactions

The methoxy group (-OCH₃) undergoes demethylation under acidic conditions:

-

Reagents : Dimethyl sulfide (DMS) and methanesulfonic acid .

-

Conditions : 55–60°C for 2–3 hours, followed by quenching with ice-cold water .

-

Product : The demethylation yields the phenol derivative, 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol .

| Parameter | Details |

|---|---|

| Catalyst/Solvent | Methanesulfonic acid (solvent) |

| Temperature | 55–60°C |

| Reaction Time | 2–3 hours |

| Workup | Extraction with toluene, pH adjustment |

Hydrogenation and Reductive Deoxygenation

The compound undergoes hydrogenation to reduce functional groups:

-

Conditions : Hydrogen gas pressure (5–7 kg/cm²) at 25–30°C for 2–4 hours .

-

Product : Reductive deoxygenation of intermediates (e.g., hydroxyl groups) yields amine derivatives .

Table 2: Hydrogenation Parameters

| Parameter | Details |

|---|---|

| Catalyst | Pd/C |

| Solvent | Tetrahydrofuran (THF) or cyclohexane |

| Temperature | 25–30°C |

| Hydrogen Pressure | 5–7 kg/cm² |

Substitution and Functional Group Transformations

The methoxy group can participate in nucleophilic substitution:

-

Reagents : Halides (e.g., HBr, HCl) or nucleophiles (e.g., amines) .

-

Product : Substituted derivatives (e.g., bromides, amines) .

Table 3: Substitution Reaction Overview

| Parameter | Details |

|---|---|

| Reagents | Halides, amines |

| Solvent | Polar aprotic (DMF, DMSO) |

| Temperature | Room temperature or reflux |

Structural and Mechanistic Insights

The molecular structure (C₇H₁₉ClN₁O) includes a branched pentane backbone with methoxy and amine groups . Key mechanistic features:

-

Acidic Demethylation : The methoxy group is susceptible to cleavage under strong acidic conditions due to the poor leaving group (–O⁻) .

-

Hydrogenation Selectivity : Pd/C facilitates selective reduction of functional groups without affecting the amine .

-

Steric Effects : The tertiary amine and branched structure influence reaction kinetics, potentially hindering nucleophilic substitution .

Scientific Research Applications

3-Methoxy-2-methylpentan-2-aminehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylpentan-2-aminehydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Methoxy-2-methylpentan-2-amine hydrochloride with structurally or functionally related amine hydrochlorides, based on available evidence:

Key Comparative Insights

Structural Variations and Solubility: The aliphatic methoxy group in 3-Methoxy-2-methylpentan-2-amine hydrochloride distinguishes it from 3-Methoxyamphetamine hydrochloride, which has a methoxy group on an aromatic ring.

Synthesis and Stability: Synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride involves HCl/dioxane deprotection, a method that may apply to the target compound . Hydrochloride salts like Methyl 3-amino-2,2-dimethylpropanoate hydrochloride are often stable at room temperature, suggesting similar storage conditions for the target compound .

Physical States: Oily states (e.g., Methyl 3-amino-2-hydroxypentanoate hydrochloride) versus crystalline solids (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl) highlight how substituents influence phase behavior .

Pharmacological Relevance: While 3-Methoxyamphetamine hydrochloride is studied for serotonergic effects, the aliphatic methoxy group in the target compound may shift its bioactivity toward non-CNS applications, such as intermediates in organic synthesis .

Notes on Limitations and Further Research

- Direct data on 3-Methoxy-2-methylpentan-2-amine hydrochloride is scarce; comparisons rely on structural analogs.

- Further experimental studies are needed to confirm solubility, stability, and synthetic pathways.

Biological Activity

Introduction

3-Methoxy-2-methylpentan-2-amine hydrochloride is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 3-Methoxy-2-methylpentan-2-amine hydrochloride can be represented as follows:

- Molecular Formula : C8H18ClN

- Molecular Weight : 165.69 g/mol

- IUPAC Name : 3-Methoxy-2-methylpentan-2-amine hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C8H18ClN |

| Molecular Weight | 165.69 g/mol |

| IUPAC Name | 3-Methoxy-2-methylpentan-2-amine hydrochloride |

| Solubility | Soluble in water |

Biological Activity

The biological activity of 3-Methoxy-2-methylpentan-2-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a monoamine releasing agent, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the central nervous system (CNS). This mechanism is similar to other compounds that have stimulant properties.

Pharmacological Effects

- Stimulant Activity : Research indicates that this compound exhibits stimulant effects, which may lead to increased alertness and energy levels. Such effects are often mediated through the release of catecholamines.

-

Potential Therapeutic Uses :

- Cognitive Enhancement : Due to its stimulant properties, there is potential for use in cognitive enhancement or treatment of attention deficit disorders.

- Mood Elevation : The modulation of neurotransmitter levels suggests possible applications in treating mood disorders.

Case Studies

Several studies have explored the effects of similar compounds on biological systems:

-

Study on Stimulant Effects :

- A study conducted on a related compound showed significant increases in locomotor activity in rodent models, suggesting similar effects may be expected from 3-Methoxy-2-methylpentan-2-amine hydrochloride .

- Neurotransmitter Release :

Toxicology and Safety Profile

The safety profile of 3-Methoxy-2-methylpentan-2-amine hydrochloride has not been extensively studied; however, related compounds have shown varying degrees of toxicity. It is crucial to conduct thorough toxicological assessments to understand its safety in potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-Methoxy-2-methylpentan-2-amine hydrochloride, a comparison with other amines was conducted:

| Compound | Stimulant Activity | Neurotransmitter Interaction | Known Toxicity |

|---|---|---|---|

| 3-Methoxy-2-methylpentan-2-amine hydrochloride | Moderate | Dopamine, Norepinephrine | Unknown |

| Amphetamine | High | Dopamine, Norepinephrine | High |

| Methylphenidate | Moderate | Dopamine | Moderate |

3-Methoxy-2-methylpentan-2-amine hydrochloride presents intriguing possibilities for further research due to its potential stimulant properties and interaction with neurotransmitter systems. While preliminary findings suggest beneficial effects, comprehensive studies are necessary to elucidate its pharmacological profile fully and establish safety parameters for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.